cis-2-Methoxycyclopentanamine;hydrochloride cis-2-Methoxycyclopentanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431373-71-5
VCID: VC7476146
InChI: InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1
SMILES: COC1CCCC1N.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63

cis-2-Methoxycyclopentanamine;hydrochloride

CAS No.: 1431373-71-5

Cat. No.: VC7476146

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

cis-2-Methoxycyclopentanamine;hydrochloride - 1431373-71-5

Specification

CAS No. 1431373-71-5
Molecular Formula C6H14ClNO
Molecular Weight 151.63
IUPAC Name (1S,2R)-2-methoxycyclopentan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1
Standard InChI Key LNNGAOQNALZWJQ-RIHPBJNCSA-N
SMILES COC1CCCC1N.Cl

Introduction

Structural and Chemical Properties

Molecular Characteristics

cis-2-Methylcyclopentanamine hydrochloride is characterized by a five-membered cyclopentane ring with a methyl (-CH₃) and an amine (-NH₂) group at the second carbon in a cis spatial arrangement. The hydrochloride salt enhances stability and solubility, making it suitable for industrial and laboratory use. Key properties include:

PropertyValueSource
Molecular FormulaC₆H₁₄ClNPubChem
Molecular Weight135.63 g/mol
IUPAC Name(1R,2S)-2-methylcyclopentan-1-amine hydrochloride
SMILESC[C@H]1CCC[C@H]1N.Cl
Boiling PointNot reported
Melting PointNot reported

The compound’s stereochemistry significantly influences its reactivity. The cis configuration allows for distinct hydrogen-bonding and steric interactions compared to its trans isomer or acyclic analogues .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis typically involves a two-step process:

  • Hydrogenation of 2-methylcyclopentanone: Catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere yields cis-2-methylcyclopentanol.

  • Reductive Amination: The alcohol undergoes amination with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). Subsequent treatment with hydrochloric acid forms the hydrochloride salt .

Reaction Conditions:

  • Temperature: Ambient for hydrogenation; 40–60°C for amination.

  • Catalysts: Pd/C (5–10 wt%) for hydrogenation; NaBH₃CN for reductive amination.

Industrial-Scale Manufacturing

Industrial production employs continuous-flow reactors to optimize yield (reported up to 85%) and purity. Automated systems regulate reagent addition and temperature, ensuring consistency. Waste streams are minimized via solvent recovery systems, aligning with green chemistry principles.

Chemical Reactivity and Derivatives

Key Reaction Pathways

The amine group’s nucleophilicity enables diverse transformations:

  • Oxidation: Forms imines or nitriles using KMnO₄ or CrO₃.

  • Reduction: LiAlH₄ reduces the amine to secondary or tertiary amines.

  • Substitution: Reacts with alkyl halides (e.g., CH₃I) to yield N-alkylated derivatives.

Major Derivatives and Applications

DerivativeReagents UsedApplication
N-AcetylAcetyl chlorideDrug delivery systems
N-AlkylAlkyl halidesPolymer crosslinkers
Schiff basesAldehydes/ketonesCatalysis ligands

Biological and Pharmacological Activity

Mechanism of Action

The amine group interacts with biological targets (e.g., enzymes, receptors) via hydrogen bonding and ionic interactions. In vitro studies suggest modulation of amine-related biochemical pathways, though specific targets remain under investigation .

CompoundCell LineIC₅₀ (µg/mL)Activity
Derivative AMCF-7 (breast)11.3Cytotoxic
Derivative BHCT-8 (colon)8.6Cytotoxic

Data extrapolated from related cyclopentylamine derivatives .

Antimicrobial Activity

Preliminary screens against microbial pathogens show moderate efficacy:

PathogenMIC (µg/mL)Activity
M. tuberculosis3.94Potent
S. aureus105Moderate

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing:

  • Bioactive molecules: Antiviral and antidepressant candidates .

  • Chiral ligands: Asymmetric catalysis in drug synthesis .

Material Science

  • Polymer additives: Enhances thermal stability in resins.

  • Coordination complexes: With transition metals for catalytic applications.

Comparison with Analogues

Stereoisomers and Homologues

CompoundKey DifferenceReactivity vs. Cis-Isomer
trans-2-MethylcyclopentanamineTrans configurationLower bioactivity
2-MethylcyclohexanamineSix-membered ringHigher lipophilicity
CyclopentylamineNo methyl groupReduced steric hindrance

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